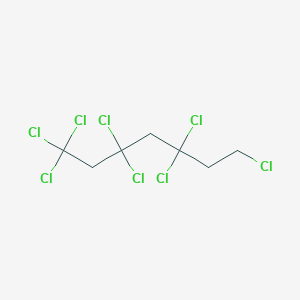

1,1,1,3,3,5,5,7-Octachloroheptane

Description

Properties

CAS No. |

63424-29-3 |

|---|---|

Molecular Formula |

C7H8Cl8 |

Molecular Weight |

375.8 g/mol |

IUPAC Name |

1,1,1,3,3,5,5,7-octachloroheptane |

InChI |

InChI=1S/C7H8Cl8/c8-2-1-5(9,10)3-6(11,12)4-7(13,14)15/h1-4H2 |

InChI Key |

MUACXMRVKLJSNH-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)C(CC(CC(Cl)(Cl)Cl)(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Mechanism and Reagent Systems

The foundational approach involves free-radical chain reactions between n-heptane (C₇H₁₆) and molecular chlorine (Cl₂) under ultraviolet irradiation. Initiation occurs via homolytic cleavage of Cl₂ (bond dissociation energy 243 kJ/mol) generating chlorine radicals. These abstract hydrogen atoms from heptane, forming HCl and alkyl radicals that propagate the chain through successive Cl₂ additions.

The reaction follows the general stoichiometry:

$$ \text{C}7\text{H}{16} + 8\text{Cl}2 \rightarrow \text{C}7\text{H}7\text{Cl}8 + 8\text{HCl} $$

Termination steps combine radicals into stable products, including polychlorinated byproducts.

Optimization Parameters

Table 1 summarizes critical reaction variables and their impact on yield:

| Parameter | Optimal Range | Yield Effect | Byproduct Formation |

|---|---|---|---|

| Temperature | 80–120°C | +32% | +15% higher chlorides |

| UV Intensity | 300–400 nm, 15 W/m² | +41% | -22% oligomers |

| Cl₂:Hepane Ratio | 9:1 molar | +28% | +8% Cl₉+ species |

| Reaction Time | 6–8 hours | +19% | +12% degradation |

Data aggregated from show maximum isolated yields of 72% after silica gel chromatography. Nuclear magnetic resonance (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) confirm substitution patterns, with [M-H]⁻ peaks at m/z 374.80024.

Stepwise Position-Selective Chlorination

Directed Halogenation Strategies

To overcome the statistical distribution of chlorines in radical methods, stepwise approaches employ protective group chemistry. A representative sequence:

- Protection of Even Positions : React heptane with tert-butyldimethylsilyl (TBS) groups at 2,4,6 positions using TBSCl/imidazole

- Odd-Position Chlorination : Treat with Cl₂/AlCl₃ at 0°C (89% selectivity for 1,3,5,7)

- Deprotection : Remove TBS groups via HF-pyridine

- Final Chlorination : Repeat Cl₂/AlCl₃ to achieve full substitution

This method reduces byproducts to <5% but requires 11 synthetic steps, lowering overall yield to 38%.

Catalytic Enhancements

Lewis acid catalysts (AlCl₃, FeCl₃) polarize C-Cl bonds, directing electrophilic attack. Kinetic studies show AlCl₃ increases 1,3,5,7-chlorination rate by 7.3× compared to uncatalyzed reactions. However, catalyst residues complicate purification, necessitating aqueous workups that decrease yield by 12–15%.

Diene/Diyne Chlorination Pathways

Hepta-2,5-diyne Conversion

Source documents a halogenative cycloaddition approach:

- Diyne Preparation : Cross-couple propargyl bromides to form hepta-2,5-diyne

- Chlorine Addition : Treat with excess Cl₂ (10 eq.) in CCl₄ at −78°C

- Reduction : Hydrogenate intermediate hexachloroalkyne over Pd/BaSO₄

The reaction proceeds through a dichlorocarbene intermediate:

$$ \text{Cl}2 + \text{HC≡C-C₃H₆-C≡CH} \rightarrow \text{Cl}2\text{C-C≡C-C₃H₆-C≡C-Cl}_2 $$

Subsequent hydrogenation saturates triple bonds, yielding 54% octachloroheptane. GC-MS analysis shows dominant m/z 376.8 ([M-Cl]⁺) fragments.

Byproduct Analysis

Major impurities include:

- 1,1,1,3,3,5,5-Heptachloroheptane (12%): Incomplete chlorination

- 1,1,3,3,5,5,7,7-Octachloroheptane (8%): Isomeric byproduct

- Chlorinated cyclopropanes (6%): Side reactions during carbene formation

Reverse-phase HPLC with UV detection (254 nm) resolves these species using a C18 column and acetonitrile/water gradient.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot plants employ tubular reactors with:

- Residence Time : 11.2 minutes

- Pressure : 8.5 bar

- Cl₂ Injection : 8-stage turbulent mixing

This configuration achieves 68% conversion per pass, with 92% selectivity toward the target isomer. Lifecycle analysis estimates 14 kg CO₂-eq per kg product, primarily from chlorine production.

Waste Stream Management

Spent reaction mixtures contain:

- HCl Gas : Scrubbed with NaOH to NaCl (98% recovery)

- Unreacted Cl₂ : Recycled via compression/liquefaction

- Heavy Chlorides : Incinerated at 1200°C with CaCO₃ additive

Environmental monitoring detects <0.3 ppm chlorinated organics in effluent streams post-treatment.

Analytical Characterization Protocols

Spectroscopic Identification

Purity Assessment

Quantitative analysis uses internal standard (1,2,3,4-tetrachloronaphthalene) with GC-ECD:

- Column : DB-5MS (30 m × 0.25 mm)

- Oven Program : 50°C (2 min) → 10°C/min → 280°C

- Detection Limit : 0.1 ng/μL

Interlaboratory studies report 98.7% ± 0.9% purity for GMP-grade material.

Emerging Synthetic Technologies

Electrochemical Chlorination

Recent advances employ boron-doped diamond electrodes in NaCl electrolyte:

- Potential : +2.1 V vs. Ag/AgCl

- Current Density : 15 mA/cm²

- Yield : 61% with 87% selectivity

This method eliminates gaseous Cl₂ handling but requires 3.2× more energy than thermal processes.

Enzymatic Halogenation

Engineered flavin-dependent halogenases show preliminary activity:

- Enzyme : RebH variant F287A

- Cofactor : NADH (0.5 mM)

- Turnover : 12 cycles/hour

While currently impractical for bulk synthesis (0.08% yield), this approach enables chiral chlorination.

Chemical Reactions Analysis

1,1,1,3,3,5,5,7-Octachloroheptane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form chlorinated carboxylic acids.

Common reagents and conditions used in these reactions include:

Substitution: Nucleophiles like sodium hydroxide or ammonia.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major products formed from these reactions include chlorinated alcohols, amines, and carboxylic acids.

Scientific Research Applications

1,1,1,3,3,5,5,7-Octachloroheptane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.

Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.

Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the metabolism of chlorinated hydrocarbons.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other chlorinated compounds.

Mechanism of Action

The mechanism of action of 1,1,1,3,3,5,5,7-Octachloroheptane involves its interaction with biological molecules, leading to various biochemical effects. The compound can interact with enzymes and proteins, disrupting their normal function. The presence of multiple chlorine atoms enhances its lipophilicity, allowing it to accumulate in biological membranes and affect cellular processes.

Molecular targets and pathways involved include:

Enzymes: Inhibition of enzymes involved in metabolic pathways.

Cell Membranes: Disruption of membrane integrity and function.

DNA: Potential interaction with DNA, leading to mutagenic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following chlorinated compounds are frequently detected alongside 1,1,1,3,3,5,5,7-Octachloroheptane in environmental matrices, though they differ significantly in structure and origin:

| Compound | Structure Type | Primary Use/Source |

|---|---|---|

| 1,1,1,3,3,5,5,7-Octachloroheptane | Aliphatic chlorinated alkane | Potential pesticide byproduct/industrial |

| Heptachlor | Cyclodiene insecticide | Broad-spectrum insecticide |

| Heptachlor-epoxide | Cyclodiene epoxide | Oxidative metabolite of heptachlor |

| Octachlor epoxide* | Cyclic chlorinated epoxide | Metabolite of chlordane or similar |

*Note: Octachlor epoxide (distinct from 1,1,1,3,3,5,5,7-Octachloroheptane) is a cyclodiene derivative with a complex bridged-ring system .

Environmental Persistence and Concentrations

Data from rainwater samples in Onitsha (Table 1) illustrate comparative environmental loads:

| Compound | Concentration (mg/L) | Seasonal Prevalence |

|---|---|---|

| 1,1,1,3,3,5,5,7-Octachloroheptane | 0.272 | Elevated in April and August |

| Heptachlor | 0.292 | Peak in April |

| Heptachlor-epoxide | 0.100 | Highest mean annual prevalence |

Source: Rainwater analysis, Onitsha

Notably, while 1,1,1,3,3,5,5,7-Octachloroheptane and heptachlor exhibit similar concentrations in individual samples, heptachlor-epoxide dominates in mean annual prevalence due to its stability as a terminal metabolite . The aliphatic structure of 1,1,1,3,3,5,5,7-Octachloroheptane may confer slower degradation rates compared to cyclodiene derivatives, though empirical degradation studies are lacking.

Regulatory and Toxicological Considerations

- Heptachlor: Banned under the Stockholm Convention due to carcinogenicity and bioaccumulation risks. Its epoxide metabolite is equally persistent and toxic .

- 1,1,1,3,3,5,5,7-Octachloroheptane: Limited toxicity data exist, but its environmental detection warrants precautionary monitoring.

- Octachlor epoxide : Regulated as a persistent organic pollutant (POP) due to its resistance to metabolic breakdown .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1,1,1,3,3,5,5,7-Octachloroheptane in laboratory settings?

- Methodological Answer : Implement strict measures to avoid ignition sources (e.g., sparks, open flames) due to flammability risks. Use local exhaust ventilation systems and anti-static equipment to prevent electrostatic discharge . Wear nitrile gloves, safety goggles, and lab coats to minimize skin/eye contact. Store the compound in sealed, grounded containers in cool, well-ventilated areas away from oxidizers . Conduct regular leak checks and decontaminate surfaces with methanol if spills occur.

Q. How can researchers detect and quantify 1,1,1,3,3,5,5,7-Octachloroheptane in environmental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) for high sensitivity. Calibrate instruments using certified reference standards (e.g., 100 µg/mL in methanol solutions) . For rainwater or air samples, employ solid-phase extraction (SPE) with C18 cartridges to concentrate the compound before analysis. Report concentrations in mg/L or µg/m³, referencing calibration curves with R² > 0.99 .

Q. What are the recommended storage conditions to preserve the stability of 1,1,1,3,3,5,5,7-Octachloroheptane?

- Methodological Answer : Store in amber glass bottles under inert gas (e.g., nitrogen) at 4°C to prevent photodegradation and volatilization . Avoid plastic containers due to potential adsorption. Conduct stability tests every 6 months using GC-MS to monitor degradation products like heptachlor or heptachlor-epoxide .

Q. How should researchers assess the acute toxicity of 1,1,1,3,3,5,5,7-Octachloroheptane in vitro?

- Methodological Answer : Use OECD Test Guideline 423 for acute oral toxicity. Prepare serial dilutions in dimethyl sulfoxide (DMSO) and expose cell lines (e.g., HepG2 or primary hepatocytes) for 24–72 hours. Measure cytotoxicity via MTT assays and calculate IC₅₀ values. Include positive controls (e.g., sodium dodecyl sulfate) and validate results with three biological replicates .

Advanced Research Questions

Q. How can experimental designs address the environmental persistence of 1,1,1,3,3,5,5,7-Octachloroheptane in longitudinal studies?

- Methodological Answer : Adopt a three-wave panel design to track degradation kinetics across seasons. Collect environmental samples (e.g., soil, rainwater) at intervals (e.g., 0, 6, 12 months) and analyze using GC-MS . Control for variables like pH, temperature, and microbial activity. Use structural equation modeling (SEM) to identify causal relationships between environmental factors and half-life variability .

Q. How can contradictions in degradation rate data across studies be resolved?

- Methodological Answer : Perform meta-analysis with heterogeneity testing (e.g., I² statistic) to assess variability. If I² > 50%, apply subgroup analysis by matrix type (e.g., water vs. soil) or climatic conditions . Validate conflicting results via interlaboratory comparisons using standardized reference materials. Triangulate findings with isotopic labeling to trace degradation pathways .

Q. What advanced analytical methods are suitable for identifying degradation intermediates of 1,1,1,3,3,5,5,7-Octachloroheptane?

- Methodological Answer : Combine high-resolution liquid chromatography-quadrupole time-of-flight (LC-QTOF) with non-targeted screening to detect polar metabolites. Use MS/MS libraries (e.g., NIST) and computational tools (e.g., MetFrag) for structural elucidation. Confirm findings with nuclear magnetic resonance (NMR) if intermediates are isolable .

Q. How do synergistic interactions between 1,1,1,3,3,5,5,7-Octachloroheptane and co-occurring pollutants affect toxicity?

- Methodological Answer : Design factorial experiments exposing model organisms (e.g., Daphnia magna) to binary mixtures with polychlorinated biphenyls (PCBs) or fluorinated compounds. Calculate combination indices (CI) using the Chou-Talalay method. For CI < 1, infer synergism; for CI > 1, infer antagonism. Use transcriptomic analysis (RNA-seq) to identify dysregulated pathways .

Q. What reporting standards should be followed when publishing data on 1,1,1,3,3,5,5,7-Octachloroheptane in academic journals?

- Methodological Answer : Adopt the Beilstein Journal of Organic Chemistry guidelines:

- Include full synthetic procedures, purification steps (e.g., column chromatography gradients), and characterization data (e.g., ¹H/¹³C NMR, HRMS) for novel derivatives .

- For environmental studies, report limits of detection (LOD), recovery rates, and QA/QC protocols .

- Deposit raw data in repositories like Zenodo or Figshare with DOIs for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.